molecular formula C18H14BrN3 B039924 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline CAS No. 118525-11-4

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline

Cat. No.: B039924
CAS No.: 118525-11-4
M. Wt: 352.2 g/mol
InChI Key: LBVFMMPQEZHWJO-UHFFFAOYSA-N
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Description

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a bromophenyl group and a phenylaniline group Azo compounds are known for their vibrant colors and are widely used in dyeing processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-phenylaniline in an alkaline medium to yield the target azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Fluorophenyl)diazenyl]-N-phenylaniline
  • 4-[(E)-(4-Chlorophenyl)diazenyl]-N-phenylaniline
  • 4-[(E)-(4-Methylphenyl)diazenyl]-N-phenylaniline

Uniqueness

4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its fluorine, chlorine, and methyl analogs, which have different electronic and steric properties .

Properties

IUPAC Name

4-[(4-bromophenyl)diazenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3/c19-14-6-8-17(9-7-14)21-22-18-12-10-16(11-13-18)20-15-4-2-1-3-5-15/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVFMMPQEZHWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590596, DTXSID201043582
Record name 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118525-11-4, 1227610-89-0
Record name 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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